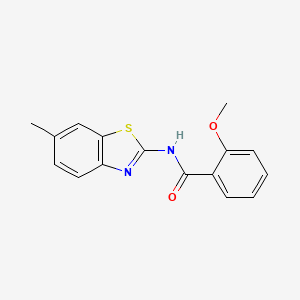
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the development of insulin resistance, a key feature of type 2 diabetes. JNJ-42165279 has shown promising results in preclinical studies as a potential therapy for type 2 diabetes.
作用機序
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide is a selective inhibitor of PTP1B, a phosphatase that dephosphorylates the insulin receptor and downstream signaling molecules. Inhibition of PTP1B results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis. This compound has been shown to be selective for PTP1B over other protein tyrosine phosphatases, making it a promising therapeutic target for type 2 diabetes.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. The compound increases glucose uptake in skeletal muscle and adipose tissue and reduces hepatic glucose production. This compound also improves lipid metabolism and reduces inflammation in adipose tissue. These effects are attributed to the inhibition of PTP1B and the subsequent activation of insulin signaling pathways.
実験室実験の利点と制限
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for PTP1B, which makes it a useful tool for studying the role of this phosphatase in insulin signaling and glucose homeostasis. However, this compound has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. It also has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
For research on this compound include:
1. Clinical trials to evaluate the safety and efficacy of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide in humans with type 2 diabetes.
2. Studies to investigate the optimal dosing and administration of this compound for maximum efficacy.
3. Development of new formulations or delivery methods to improve the bioavailability and pharmacokinetics of this compound.
4. Studies to investigate the long-term effects of this compound on glucose homeostasis, lipid metabolism, and inflammation in preclinical models.
5. Investigation of the potential use of this compound in combination with other therapies for type 2 diabetes, such as metformin or GLP-1 receptor agonists.
In conclusion, this compound is a small molecule inhibitor of PTP1B that has shown promising results in preclinical studies as a potential therapy for type 2 diabetes. Further research is needed to evaluate the safety and efficacy of this compound in humans and to investigate its optimal dosing and administration, long-term effects, and potential use in combination with other therapies.
合成法
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide was synthesized by a multi-step process involving the coupling of 4'-methoxybiphenyl-2-amine with 1-(1H-pyrrol-3-yl) piperidine-3-carboxylic acid, followed by the addition of a carbonyl group to the pyrrole ring. The final product was obtained by purification using column chromatography. The synthesis method has been described in detail in a patent application filed by Janssen Pharmaceutica.
科学的研究の応用
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been extensively studied in preclinical models of type 2 diabetes. In a study published in the Journal of Medicinal Chemistry, this compound was shown to improve glucose tolerance and insulin sensitivity in obese mice fed a high-fat diet. The compound also reduced hepatic glucose production and increased glucose uptake in skeletal muscle and adipose tissue. These effects were attributed to the inhibition of PTP1B, which resulted in increased insulin signaling and glucose uptake.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrrole-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-20-10-8-17(9-11-20)21-6-2-3-7-22(21)26-23(28)19-5-4-14-27(16-19)24(29)18-12-13-25-15-18/h2-3,6-13,15,19,25H,4-5,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPVCFPMNNJGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)
![1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![2-{2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5690313.png)
![8-(5-fluoro-2-methoxybenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690323.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]cyclopent-3-ene-1-carboxamide](/img/structure/B5690331.png)
![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)
![7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)
